1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one
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Overview
Description
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one is a complex organic compound that features a unique structure combining benzoimidazole and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: Shares the benzoimidazole core but lacks the pyrrole moiety.
1H-benzo[d]imidazole: A simpler structure with only the benzoimidazole ring.
2,5-dimethyl-1H-pyrrole: Contains the pyrrole moiety but lacks the benzoimidazole component.
Uniqueness
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one is unique due to its combination of benzoimidazole and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-9-10-15(2)21(14)11-5-8-18(24)23-13-12-22-17-7-4-3-6-16(17)20-19(22)23/h3-4,6-7,9-10H,5,8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDAKOQNANNNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)N2CCN3C2=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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